

Spectroscopic Characterization of 9-Aminophenanthrene: A Technical Guide

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Compound of Interest

Compound Name: 9-Aminophenanthrene

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This technical guide provides a comprehensive overview of the spectroscopic data for **9-Aminophenanthrene** (CAS No. 947-73-9), a key aromatic amine with applications in synthetic chemistry and materials science. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic features, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **9-Aminophenanthrene**. While experimental spectra are available in databases such as SpectraBase, this guide provides the expected values based on the compound's structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for **9-Aminophenanthrene** are presented below.

Table 1: Expected ^1H NMR Spectral Data for **9-Aminophenanthrene**

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic (Ar-H)	7.0 - 9.0	Multiplet (m)	The complex polycyclic aromatic structure results in a series of overlapping multiplets in the aromatic region.
Amine (NH ₂)	3.5 - 5.0	Broad Singlet (br s)	The chemical shift can vary with solvent and concentration. The peak is often broad due to quadrupole broadening and chemical exchange.

Note: Data is based on typical ranges for aromatic amines. The actual spectrum may show more resolved multiplets within the aromatic region.

Table 2: Expected ¹³C NMR Spectral Data for **9-Aminophenanthrene**

Carbon Type	Expected Chemical Shift (δ , ppm)	Notes
Aromatic (Ar-C)	115 - 135	Signals for carbons bearing a hydrogen atom.
Aromatic (Ar-C, Quaternary)	125 - 145	Includes carbons at ring junctions.
Aromatic (C-NH ₂)	140 - 150	The carbon atom directly attached to the nitrogen is expected to be downfield.

Note: Due to the molecule's asymmetry, 14 distinct carbon signals are expected.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **9-Aminophenanthrene**

Wavenumber (cm ⁻¹)	Vibration	Intensity	Functional Group
3450 - 3300	N-H Stretch (Asymmetric & Symmetric)	Medium	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretch	Medium-Weak	Aromatic
1650 - 1580	N-H Bend (Scissoring)	Medium	Primary Amine (-NH ₂)
1600 - 1450	C=C Stretch	Medium-Strong	Aromatic Ring
1335 - 1250	C-N Stretch	Strong	Aromatic Amine
900 - 675	C-H Bend (Out-of-Plane)	Strong	Aromatic

Note: The data is based on characteristic absorption frequencies for aromatic amines. The KBr wafer technique is commonly used for solid samples like **9-Aminophenanthrene**.[\[1\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The spectrum for **9-Aminophenanthrene** is characterized by multiple absorption bands in the UV region, consistent with its extended polycyclic aromatic structure.

Table 4: UV-Vis Absorption Maxima (λ_{max}) for **9-Aminophenanthrene**

λ_{max} (nm)	Solvent	Notes
~255	Ethanol	Strong absorption, characteristic of $\pi \rightarrow \pi^*$ transitions in the phenanthrene system.
~300	Ethanol	
~355	Ethanol	
~375	Ethanol	

Note: Data is estimated from the UV/Visible spectrum available in the NIST Chemistry WebBook.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **9-Aminophenanthrene**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of **9-Aminophenanthrene** for ^1H NMR (or 20-50 mg for ^{13}C NMR).
 - Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform- d , CDCl_3).
 - Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.
 - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.
- Data Acquisition:

- Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
- Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).
- Acquire the spectrum using standard acquisition parameters. For ^1H NMR, 8 to 16 scans are typically sufficient. For ^{13}C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H) or an internal standard like Tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **9-Aminophenanthrene** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Ensure the mixture is homogenous and has a fine, consistent texture.
 - Place a portion of the mixture into a pellet press.
 - Apply high pressure (several tons) to form a thin, transparent, or translucent KBr pellet.
- Data Acquisition:

- Place the KBr pellet into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the major absorption peaks.

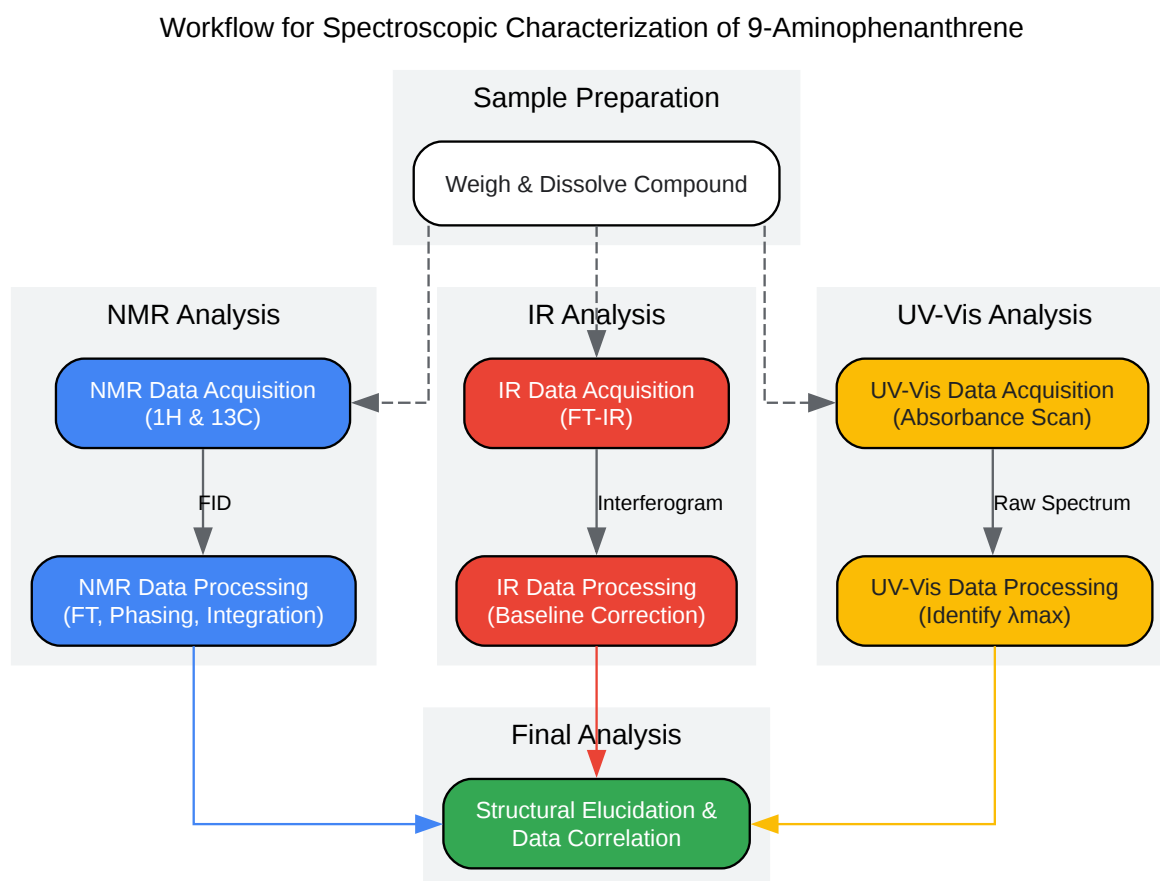
UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of **9-Aminophenanthrene** in a UV-grade solvent (e.g., ethanol or cyclohexane).
 - Perform serial dilutions to prepare a series of solutions of known, low concentrations. The absorbance of the most concentrated solution should ideally be within the linear dynamic range of the spectrophotometer (typically < 1.5 Absorbance Units).
 - Use a quartz cuvette for all measurements.
- Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
 - Fill a cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline correction.
 - Rinse the cuvette with the sample solution before filling it with the sample.
 - Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-600 nm).

- Data Processing:
 - The software will automatically subtract the baseline from the sample scan.
 - Identify the wavelengths of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as **9-Aminophenanthrene**.



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Caption: Spectroscopic characterization workflow.

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References

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- To cite this document: BenchChem. [Spectroscopic Characterization of 9-Aminophenanthrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211374#spectroscopic-data-of-9-aminophenanthrene-nmr-ir-uv-vis]

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